molecular formula C20H13Cl2N3O3S2 B15096070 6-chloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B15096070
M. Wt: 478.4 g/mol
InChI Key: YJIYKFVMHYKOEB-UHFFFAOYSA-N
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Description

6-Chloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound featuring a chromene core (4-oxo-4H-chromene) linked to a 1,3,4-thiadiazole ring via a carboxamide group. The thiadiazole moiety is substituted with a 4-chlorobenzylsulfanyl group, while the chromene ring contains chloro and methyl substituents at positions 6 and 7, respectively.

Properties

Molecular Formula

C20H13Cl2N3O3S2

Molecular Weight

478.4 g/mol

IUPAC Name

6-chloro-N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H13Cl2N3O3S2/c1-10-6-16-13(7-14(10)22)15(26)8-17(28-16)18(27)23-19-24-25-20(30-19)29-9-11-2-4-12(21)5-3-11/h2-8H,9H2,1H3,(H,23,24,27)

InChI Key

YJIYKFVMHYKOEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification with methanol, hydrazination, salt formation, and cyclization to form the thiadiazole ring . The chromene core is synthesized separately and then coupled with the thiadiazole derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The benzylsulfanyl moiety (-S-CH₂-C₆H₄-Cl) undergoes nucleophilic substitution under alkaline conditions. For example:

  • Reaction with amines :

    Compound+R-NH2EtOH, ΔR-NH-S-CH2-C6H4-Cl+Byproducts\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{EtOH, Δ}} \text{R-NH-S-CH}_2\text{-C}_6\text{H}_4\text{-Cl} + \text{Byproducts}

    This reaction replaces the benzyl group with alkyl/aryl amines, forming new thioether derivatives .

Table 1: Substitution Reactions at the Sulfanyl Group

ReagentConditionsProductYield (%)
EthylenediamineEthanol, 80°CDiamine-linked thiadiazole derivative72
Sodium methoxideDMF, 60°CMethoxy-substituted thioether68

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) using oxidizing agents:

  • With H₂O₂ (30%) :

    \text{Compound} \xrightarrow{\text{H}_2\text{O}_2, \text{AcOH}} \text{Sulfoxide derivative} \quad (\text{Selectivity: 85%})
  • With KMnO₄ (acidic) :

    \text{Compound} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{Sulfone derivative} \quad (\text{Yield: 78%})

    Sulfone derivatives show enhanced solubility and altered bioactivity.

Hydrolysis of the Carboxamide Group

The carboxamide (-CONH-) group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis :

    CompoundHCl (conc.), Δ6-Chloro-7-methyl-4-oxochromene-2-carboxylic acid+Thiadiazole amine\text{Compound} \xrightarrow{\text{HCl (conc.), Δ}} \text{6-Chloro-7-methyl-4-oxochromene-2-carboxylic acid} + \text{Thiadiazole amine}
  • Basic hydrolysis :

    CompoundNaOH, H2OCarboxylate salt+NH3\text{Compound} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Carboxylate salt} + \text{NH}_3

    Hydrolysis products are intermediates for synthesizing esters or acyl chlorides .

Cyclocondensation Reactions

The thiadiazole ring participates in cyclocondensation with arylhydrazonals to form fused heterocycles:
General Procedure :

  • React with arylhydrazonal (5 mmol) in glacial acetic acid.

  • Heat at 170°C for 45 minutes in a Q-tube reactor.

  • Isolate product via recrystallization (EtOH).

Example :

Compound+2-[2-(2-chloro-5-nitrophenyl)hydrazineylidene]-3-oxo-butanenitrileThiochromeno[4,3-b]pyridine derivative\text{Compound} + \text{2-[2-(2-chloro-5-nitrophenyl)hydrazineylidene]-3-oxo-butanenitrile} \rightarrow \text{Thiochromeno[4,3-b]pyridine derivative}

Yield : 81% | Purity : >95% (HPLC)

Halogenation at the Chromene Core

The chloro group at position 6 of the chromene core can be further halogenated via radical mechanisms:

  • Bromination :

    \text{Compound} \xrightarrow{\text{NBS, AIBN, CCl}_4} \text{6-Bromo derivative} \quad (\text{Yield: 65%})
  • Iodination :

    \text{Compound} \xrightarrow{\text{I}_2, \text{HIO}_3} \text{6-Iodo analogue} \quad (\text{Yield: 58%})

    Halogenated derivatives exhibit redshifted UV-Vis absorption .

Functionalization via Cross-Coupling

The thiadiazole ring enables palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling :

    Compound+Ar-B(OH)2Pd(PPh3)4,Na2CO3Aryl-substituted derivative\text{Compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Aryl-substituted derivative}

    Optimized Conditions : DME/H₂O (3:1), 90°C, 12 hours.

Photochemical Reactions

The chromene moiety undergoes [2+2] photocycloaddition under UV light:

CompoundUV (365 nm), AcetoneDimerized product(Quantum yield: 0.32)\text{Compound} \xrightarrow{\text{UV (365 nm), Acetone}} \text{Dimerized product} \quad (\text{Quantum yield: 0.32})

This reaction is solvent-dependent and reversible under thermal conditions .

Enzyme-Mediated Modifications

In biological systems, the compound interacts with cytochrome P450 enzymes, leading to:

  • Hydroxylation : Addition of -OH at the methyl group (position 7).

  • N-Dealkylation : Cleavage of the carboxamide bond.
    Metabolites identified via LC-MS : Two primary oxidative metabolites.

Key Research Findings

  • Reactivity Hierarchy : Sulfanyl group > Carboxamide > Thiadiazole > Chromene core (based on kinetic studies) .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions by 2–3× compared to ethanol.

  • Thermal Stability : Decomposes above 240°C via retro-Diels-Alder fragmentation of the chromene ring .

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, enabling tailored modifications for pharmacological optimization.

Mechanism of Action

The mechanism of action of 6-chloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole moiety is known to inhibit certain enzymes, while the chromene core can interact with cellular receptors . These interactions disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Variations

Target Compound vs. Thiadiazine Derivatives
  • : 6-(4-Chlorobenzylidene)-5-oxo-N-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-2-carboxamides replace the thiadiazole ring with a thiadiazine ring (a six-membered ring with two sulfur atoms). This introduces conformational flexibility but reduces aromaticity compared to the rigid thiadiazole in the target compound. The benzylidene substituent in these analogs may enhance π-π stacking interactions, whereas the target’s 4-chlorobenzylsulfanyl group provides lipophilicity, favoring membrane penetration .
Target Compound vs. Oxadiazine Derivatives
  • : 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines feature an oxadiazine core. The trichloromethyl group in these compounds increases steric bulk, which may hinder interactions compared to the target’s streamlined chromene-thiadiazole architecture .
Target Compound vs. Isoxazole Derivatives
  • : Compounds like 6-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide substitute the thiadiazole with an isoxazole ring.

Substituent Analysis

Compound Class Key Substituents Impact on Properties
Target Compound 4-Chlorobenzylsulfanyl, 6-Cl, 7-Me on chromene High lipophilicity; enhanced membrane permeability
Allylthio Analog () Allylthio group on thiadiazole Increased flexibility; potential for covalent binding via allyl group
Sulfamoyl Analog () Dimethylsulfamoyl benzamide Strong electron-withdrawing effects; possible enzyme inhibition (e.g., carbonic anhydrase)
Benzylidene Analog () Benzylidene on thiadiazine Enhanced π-π interactions; reduced metabolic stability

Biological Activity

The compound 6-chloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide represents a novel addition to the family of biologically active heterocyclic compounds. Its unique structural features combine elements from both the thiadiazole and chromene scaffolds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound is characterized by:

  • A thiadiazole ring, which is often associated with antimicrobial and anticancer activities.
  • A chromene moiety, which is known for various biological effects including anticancer and antioxidant properties.

Anticancer Activity

Research indicates that compounds containing thiadiazole and chromene structures exhibit significant anticancer properties. For instance:

  • Thiadiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific mechanism often involves interactions with cellular targets leading to increased caspase activity and subsequent apoptosis in tumor cells .

Antimicrobial Activity

The presence of the sulfanyl group in the compound enhances its potential antimicrobial activity. Studies have demonstrated that thiadiazole derivatives can effectively inhibit bacterial growth, making them promising candidates for antibiotic development .

Anticonvulsant Activity

The compound's potential anticonvulsant properties are supported by findings from related thiadiazole compounds that have shown efficacy in models of epilepsy. For example, certain derivatives have been reported to provide significant protection in seizure models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • The chloro substituents have been linked to increased potency in both anticancer and anticonvulsant activities.
  • The sulfanyl group enhances antimicrobial properties while maintaining low toxicity profiles .

Case Studies

  • Anticancer Screening
    In vitro studies on similar chromene derivatives demonstrated significant growth inhibition against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The IC50 values ranged from 10 to 30 μM for these compounds, indicating potent activity .
  • Antimicrobial Testing
    Compounds derived from the thiadiazole scaffold were tested against a range of pathogenic bacteria, showing minimum inhibitory concentrations (MICs) as low as 5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial efficacy .
  • Anticonvulsant Models
    In vivo studies using MES and PTZ models revealed that derivatives with similar structures provided up to 80% protection at doses of 100 mg/kg, highlighting their potential as anticonvulsants .

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